4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)-
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Overview
Description
4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- is a synthetic organic compound that belongs to the class of pyrimidinones. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrimidinone core with butylthio and naphthalenylthio substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the pyrimidinone core.
Introduction of Naphthalenylthio Group: The naphthalenylthio group can be introduced through a similar nucleophilic substitution reaction using 2-naphthalenethiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thio groups or to modify the pyrimidinone core using reducing agents like lithium aluminum hydride.
Substitution: The thio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated pyrimidinones.
Substitution: Various substituted pyrimidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidinones.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The butylthio and naphthalenylthio groups may enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 2-(methylthio)-6-(2-naphthalenylthio)
- 4(1H)-Pyrimidinone, 2-(ethylthio)-6-(2-naphthalenylthio)
- 4(1H)-Pyrimidinone, 2-(propylthio)-6-(2-naphthalenylthio)
Uniqueness
4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- is unique due to the presence of both butylthio and naphthalenylthio groups, which may confer distinct chemical and biological properties compared to its analogs with different alkylthio groups.
Properties
CAS No. |
284682-04-8 |
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Molecular Formula |
C18H18N2OS2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-butylsulfanyl-4-naphthalen-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H18N2OS2/c1-2-3-10-22-18-19-16(21)12-17(20-18)23-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11-12H,2-3,10H2,1H3,(H,19,20,21) |
InChI Key |
HVAKGGIWMKCQDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CC(=O)N1)SC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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